molecular formula C22H29NO5.C4H4O4<br>C26H33NO9 B3427379 Trimebutine maleate CAS No. 58997-92-5

Trimebutine maleate

Cat. No.: B3427379
CAS No.: 58997-92-5
M. Wt: 503.5 g/mol
InChI Key: FSRLGULMGJGKGI-BTJKTKAUSA-N
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Description

Trimebutine maleate is a spasmolytic agent primarily used for the symptomatic treatment of irritable bowel syndrome and postoperative paralytic ileus. It regulates intestinal and colonic motility and relieves abdominal pain through its antimuscarinic and weak mu opioid agonist effects . This compound is not approved by the FDA but is available in several international markets .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimebutine maleate can be synthesized by reacting trimebutine with maleic acid. The process involves dissolving trimebutine and maleic acid in water, heating the mixture to 80-100°C, and maintaining the temperature for 2-4 hours . The resulting product is then crystallized to obtain this compound.

Industrial Production Methods: In industrial settings, this compound is produced by combining trimebutine with maleic acid in a controlled environment to ensure high purity and yield. The process involves precise temperature control and the use of solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Trimebutine maleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various degradation products and substituted derivatives of this compound .

Scientific Research Applications

Trimebutine maleate has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Trimebutine maleate is unique due to its dual mechanism of action, combining antimuscarinic and weak mu opioid agonist effects. This dual action allows it to effectively regulate intestinal motility and relieve abdominal pain, making it a versatile treatment option for gastrointestinal disorders .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO5.C4H4O4/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;5-3(6)1-2-4(7)8/h8-14H,7,15H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRLGULMGJGKGI-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=CC(=O)O)C(=O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046017
Record name Trimebutine maleate
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Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34140-59-5, 58997-92-5, 58997-91-4
Record name Trimebutine maleate
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Record name Benzoic acid, 3,4,5-trimethoxy-, 2-(dimethylamino)-2-phenylbutyl ester, (-)-, (2Z)-2-butenedioate
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Record name Benzoic acid, 3,4,5-trimethoxy-, 2-(dimethylamino)-2-phenylbutyl ester, (+)-, (2Z)-2-butenedioate
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Record name Trimebutine maleate [JAN]
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Record name 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, maleate
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Record name [1-ethyl-1-phenyl-2-(3,4,5-trimethoxybenzoyloxy)ethyl]dimethylammonium hydrogen maleate
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Record name TRIMEBUTINE MALEATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Trimebutine maleate

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